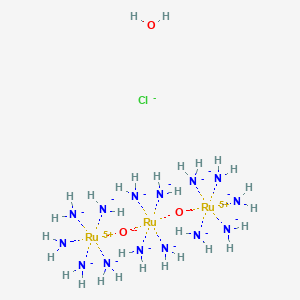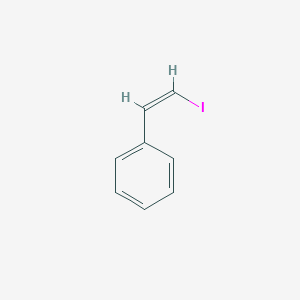![molecular formula C14H20N2O4 B13131310 propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate CAS No. 7507-51-9](/img/structure/B13131310.png)
propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl1,3-phenylenedicarbamate is an organic compound with the molecular formula C12H18N2O4 It is a derivative of 1,3-phenylenedicarbamate, where two isopropyl groups are attached to the nitrogen atoms of the carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl1,3-phenylenedicarbamate can be synthesized through the reaction of 1,3-phenylenedicarbamate with isopropylamine. The reaction typically involves the following steps:
Starting Materials: 1,3-phenylenedicarbamate and isopropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
Catalysts: A base such as triethylamine (TEA) is often used to facilitate the reaction.
Procedure: The 1,3-phenylenedicarbamate is dissolved in the solvent, and isopropylamine is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of diisopropyl1,3-phenylenedicarbamate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl1,3-phenylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate groups to amines.
Substitution: Nucleophilic substitution reactions can replace the isopropyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diisopropyl1,3-phenylenedicarbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Diisopropyl1,3-phenylenedicarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of diisopropyl1,3-phenylenedicarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Phenylene dicarbamate: The parent compound without isopropyl groups.
Diethyl 1,4-phenylenedicarbamate: A similar compound with ethyl groups instead of isopropyl groups.
1,3-Diisopropylbenzene: An aromatic hydrocarbon with isopropyl groups on the benzene ring.
Uniqueness
Diisopropyl1,3-phenylenedicarbamate is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and interactions with other molecules
Properties
CAS No. |
7507-51-9 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-9(2)19-13(17)15-11-6-5-7-12(8-11)16-14(18)20-10(3)4/h5-10H,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
TTYORNHTKDRVNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
